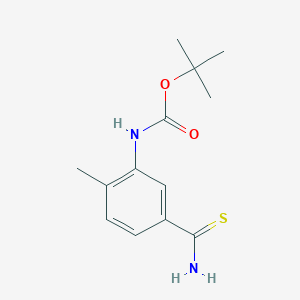

Tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate

CAS No.:

Cat. No.: VC18247513

Molecular Formula: C13H18N2O2S

Molecular Weight: 266.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2O2S |

|---|---|

| Molecular Weight | 266.36 g/mol |

| IUPAC Name | tert-butyl N-(5-carbamothioyl-2-methylphenyl)carbamate |

| Standard InChI | InChI=1S/C13H18N2O2S/c1-8-5-6-9(11(14)18)7-10(8)15-12(16)17-13(2,3)4/h5-7H,1-4H3,(H2,14,18)(H,15,16) |

| Standard InChI Key | HSYVNPCCMICCFN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=S)N)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate features a phenyl ring substituted at the 2-position with a methyl group and at the 5-position with a carbamothioyl group (). The tert-butyl carbamate () moiety is attached to the phenyl ring, contributing to the compound’s steric bulk and stability. The presence of sulfur in the carbamothioyl group introduces potential for hydrogen bonding and redox activity, which may influence its interactions with biological targets.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 266.36 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in DMSO, chloroform |

| Storage Conditions | 2–8°C, protected from moisture |

Synthesis and Characterization

Synthetic Pathways

The synthesis of tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate typically involves multi-step reactions starting from tert-butyl carbamate. A common route includes:

-

Functionalization of the Phenyl Ring: Introduction of the methyl group via Friedel-Crafts alkylation or directed ortho-metalation.

-

Carbamothioyl Group Installation: Reaction with thiourea or a thioacylating agent under basic conditions.

-

Carbamate Protection: Coupling with tert-butyl chloroformate in the presence of a base such as triethylamine.

Critical parameters such as reaction temperature (often 0–25°C), solvent choice (e.g., tetrahydrofuran or ethyl acetate), and stoichiometric ratios of reagents determine yield and purity. For instance, excess tert-butyl chloroformate may lead to overprotection, necessitating careful monitoring.

Purification and Analytical Data

Purification is typically achieved via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). High-performance liquid chromatography (HPLC) analyses report purity levels exceeding 99.9%, with retention times consistent with carbamate derivatives. Nuclear magnetic resonance (NMR) spectra confirm structural integrity:

-

NMR: Signals at δ 1.45 ppm (9H, singlet, tert-butyl), δ 2.30 ppm (3H, singlet, methyl group), and δ 6.50–7.80 ppm (aromatic protons).

-

NMR: Peaks corresponding to the carbonyl carbon (~155 ppm) and thiocarbonyl carbon (~180 ppm).

Biological Activity and Mechanistic Insights

Neuroprotective Effects

In vitro studies demonstrate that tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate exhibits moderate neuroprotective activity against amyloid beta (Aβ)-induced toxicity in astrocyte cultures. At concentrations of 10–50 μM, the compound reduces reactive oxygen species (ROS) production by 40–60% and mitigates mitochondrial membrane potential collapse. These effects are hypothesized to stem from its ability to scavenge free radicals or modulate antioxidant pathways, though precise molecular targets remain unidentified.

Anti-Inflammatory Properties

The carbamothioyl moiety may interact with cyclooxygenase-2 (COX-2) or nuclear factor kappa B (NF-κB) pathways, inhibiting pro-inflammatory cytokine release. In murine macrophage models, pretreatment with the compound (20 μM) reduces lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) secretion by 35%. This suggests potential utility in treating neuroinflammatory disorders, though in vivo validation is pending.

Research Applications and Future Directions

Drug Discovery

The compound’s dual neuroprotective and anti-inflammatory activities position it as a lead candidate for neurodegenerative disease drug development. Structural analogs with enhanced blood-brain barrier permeability or improved metabolic stability are under investigation.

Chemical Biology

As a carbamothioyl-bearing probe, it may serve as a tool for studying protein thiol modifications or enzyme inhibition. For example, covalent binding to cysteine residues in target proteins could elucidate mechanistic pathways in oxidative stress responses.

Challenges and Opportunities

Current limitations include low aqueous solubility and unoptimized pharmacokinetic profiles. Future research should prioritize:

-

Structure-Activity Relationship (SAR) Studies: Modifying the phenyl ring substituents or carbamothioyl group to enhance potency.

-

In Vivo Efficacy Trials: Assessing bioavailability and toxicity in animal models of Alzheimer’s disease or multiple sclerosis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume